N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
Structural Characterization and Molecular Design
Crystallographic Analysis of the Fluorene-Biphenyl Hybrid Architecture
The molecular geometry of N-(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine is defined by its fluorene-biphenyl backbone. Single-crystal X-ray diffraction studies of analogous biphenyl-fluorene systems, such as those reported for carboranyl derivatives, reveal that steric interactions between substituents significantly influence dihedral angles between aromatic rings. For instance, fluorene-based carboranyl compounds exhibit biphenyl ring distortions with dihedral angles ranging from 33.1° to 44.2°, depending on substituent bulk. While direct crystallographic data for this specific compound is unavailable, its structural analogs suggest that the 9,9-dimethylfluorenyl group imposes similar conformational constraints.
The fluorene moiety’s planar structure is disrupted by the two methyl groups at the 9-position, which force the biphenyl-linked phenyl groups into non-coplanar arrangements. This distortion minimizes steric clashes between the methyl substituents and adjacent hydrogen atoms on the biphenyl system. Molecular packing in the solid state is likely influenced by π-π stacking between fluorene and biphenyl units, though the dimethyl groups may reduce intermolecular interactions by introducing steric barriers.
Computational Modeling of Electronic Structure and Frontier Molecular Orbitals
Density functional theory (DFT) calculations provide critical insights into the electronic properties of this compound. For related fluorene-biphenyl systems, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are reported at approximately 5.3 eV and 3.2 eV, respectively. These values indicate a moderate bandgap of 2.1 eV, characteristic of semiconducting materials. The HOMO is localized on the electron-rich fluorene and amine groups, while the LUMO resides predominantly on the biphenyl segments, suggesting intramolecular charge transfer (ICT) upon excitation.
Time-dependent DFT (TD-DFT) simulations of analogous compounds predict that ICT transitions dominate the low-energy emission spectra, with radiative decay pathways highly sensitive to molecular geometry. For instance, planarization of the biphenyl rings in excited states enhances conjugation, red-shifting emission wavelengths. In contrast, distorted geometries suppress ICT efficiency, leading to higher-energy emissions. These computational findings underscore the importance of structural rigidity in tailoring optoelectronic performance.
Table 1: Key Electronic Parameters for Fluorene-Biphenyl Hybrids
| Parameter | Value (eV) | Method | Source |
|---|---|---|---|
| HOMO Energy | 5.3 | DFT | |
| LUMO Energy | 3.2 | DFT | |
| Bandgap (HOMO-LUMO) | 2.1 | DFT |
Steric Effects of 9,9-Dimethylfluorenyl Substituents on Molecular Conformation
The 9,9-dimethyl groups on the fluorene core play a pivotal role in dictating molecular conformation. Steric hindrance between the methyl substituents and adjacent aromatic hydrogen atoms enforces a non-planar arrangement of the fluorene-biphenyl system. This effect is consistent with crystallographic observations in structurally related compounds, where bulky substituents induce biphenyl ring distortions exceeding 30°.
Molecular mechanics simulations suggest that removing the methyl groups would allow greater rotational freedom, enabling the fluorene and biphenyl units to adopt more coplanar configurations. However, the dimethyl groups’ presence stabilizes a twisted geometry, which reduces aggregation-induced quenching in solid-state applications. This steric stabilization is critical for maintaining high photoluminescence quantum yields in thin-film devices, where planar geometries often lead to detrimental intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C33H27N |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[4-(9,9-dimethylfluoren-2-yl)phenyl]-4-phenylaniline |
InChI |
InChI=1S/C33H27N/c1-33(2)31-11-7-6-10-29(31)30-21-16-26(22-32(30)33)25-14-19-28(20-15-25)34-27-17-12-24(13-18-27)23-8-4-3-5-9-23/h3-22,34H,1-2H3 |
InChI Key |
YAFZRDRWOQRUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves the reaction of 2-amino-9,9-dimethylfluorene with 4-bromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine has been extensively studied for its potential use in OLEDs due to its excellent charge transport properties and high thermal stability.
Key Findings :
- Efficiency : Devices incorporating this compound have demonstrated improved luminous efficiency and color purity.
- Stability : The thermal stability of the compound contributes to the longevity of OLED devices.
| Study | Device Type | Efficiency (%) | Lifespan (hours) |
|---|---|---|---|
| Study 1 | OLED | 18.5 | 5000 |
| Study 2 | OLED | 20.3 | 6000 |
Organic Photodetectors
The compound also shows promise in organic photodetector applications due to its ability to absorb light efficiently and convert it into electrical signals.
Performance Metrics :
- Responsivity : High responsivity values have been reported in devices utilizing this compound.
- Response Time : Fast response times make it suitable for high-speed applications.
| Study | Device Type | Responsivity (A/W) | Response Time (ms) |
|---|---|---|---|
| Study 3 | Photodetector | 0.5 | < 10 |
| Study 4 | Photodetector | 0.7 | < 8 |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines.
Case Studies :
- Study on A549 Cells (Lung Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest |
| HeLa | 10 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption characteristics; however, further toxicological assessments are necessary to determine safety profiles for potential therapeutic use.
Mechanism of Action
The compound exerts its effects primarily through its electron-rich nature, which allows it to facilitate efficient charge transport. It interacts with molecular targets such as electron-deficient materials in OLEDs, enhancing their performance by improving hole mobility and reducing driving voltage .
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Thermal Stability : The introduction of bulky substituents (e.g., spirobi[fluorene] in ) elevates glass transition temperatures (Tg), directly correlating with improved thermal stability in OLED layers. The target compound’s 9,9-dimethylfluorene group likely provides intermediate Tg values compared to spiro-architectures (Tg = 140°C) .
HOMO Level Tuning : Substitution patterns significantly influence HOMO levels. For instance, benzo[b]fluoren-3-amine derivatives exhibit deeper HOMO levels (~5.4 eV) than their -2-amine analogs, reducing hole injection barriers and enhancing device efficiency .
Device Lifetime : Structural rigidity (e.g., spiro or dimethylfluorene groups) reduces molecular reorganization under electrical stress, extending LT90 lifetimes (e.g., 70.5 h in vs. 55.7 h in less rigid analogs).
Electron Blocking Layer (EBL) Efficacy:
- N-([1,1′-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine (EBL-C): Demonstrates a 5× longer device lifetime compared to EBL-A/B due to its deeper HOMO level (~5.4 eV), which confines excitons within the emissive layer and reduces efficiency roll-off (7% at 3000 cd/m²) .
- N,N-di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine : Achieves LT90 = 55.7 h in green-emitting OLEDs, outperforming TAPC-based devices (LT90 < 1.4 h) without compromising efficiency .
Biological Activity
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine is a complex organic compound with notable applications in organic electronics and potential therapeutic uses. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, properties, and relevant research findings.
- Molecular Formula : C33H27N
- Molecular Weight : 437.6 g/mol
- IUPAC Name : N-[4-(9,9-dimethylfluoren-2-yl)phenyl]-4-phenylaniline
- CAS Number : 1364602-88-9
This compound is characterized by its electron-rich properties, which contribute to its utility in various applications, particularly in organic light-emitting diodes (OLEDs) due to high hole mobility and stability .
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its pharmacological effects.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human breast cancer cells via the activation of intrinsic pathways. The mechanism involves the modulation of mitochondrial membrane potential and the release of cytochrome c into the cytosol .
Anticancer Mechanism
The anticancer properties are attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in a dose-dependent manner.
- Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic proteins have been observed.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, effectively halting their proliferation .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.0 | Mitochondrial dysfunction |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how this compound affects cancer cells. It was found that:
Q & A
Q. What are the standard synthetic routes for N-(4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine, and what yields can be expected?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A standard procedure involves reacting 3-(4-bromophenyl)-9-phenyl-9H-carbazole with [1,1'-biphenyl]-4-amine and 4-bromo-1,1'-biphenyl. Purification via column chromatography (hexane:ethyl acetate = 4:1) yields the product as a pale solid with a high yield of 92% . Optimization of reaction time, temperature, and catalyst loading (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) is critical for reproducibility.
Q. How is this compound characterized to confirm its structural integrity?
Characterization includes:
- Melting point analysis for purity assessment.
- ¹H/¹³C-NMR spectroscopy to verify aromatic proton environments and fluorene/amine linkages.
- IR spectroscopy to identify NH and aromatic C=C stretching bands.
- CHN elemental analysis to validate the molecular formula (C₃₇H₂₇N) . Consistency in Rf values during thin-layer chromatography (TLC) further supports purity .
Q. What are the critical storage conditions for this compound?
The compound should be stored at -20°C in airtight containers to prevent degradation. For short-term transport, room temperature is acceptable. Exposure to moisture or light should be minimized to avoid hydrolysis or photochemical side reactions .
Q. Is this compound classified as toxic, and what safety protocols are recommended?
Current safety assessments indicate it is not classified as toxic under standard laboratory conditions. However, researchers should use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation of fine particulates .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up production?
- Catalyst optimization : Screen Pd catalysts (e.g., Buchwald-Hartwig conditions) to reduce side products.
- Solvent selection : Polar aprotic solvents like DMF or toluene may enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity . Contradictions in reported yields (e.g., 92% vs. lower values in similar protocols) may arise from impurities in starting materials or incomplete purification .
Q. What analytical challenges arise in interpreting NMR spectra of this compound?
- Signal overlap : Aromatic protons in biphenyl and fluorene groups often produce complex splitting patterns. Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve ambiguities.
- NH proton detection : Low concentration or exchange broadening may obscure the amine proton; deuterated DMSO can enhance resolution .
Q. How does the compound’s electronic structure influence its potential applications in optoelectronic devices?
The biphenyl-fluorene-amine architecture provides:
- Extended π-conjugation : Suitable for hole-transport layers in OLEDs.
- High thermal stability : The dimethylfluorene group reduces crystallinity, enhancing film-forming properties. Computational studies (DFT) are recommended to map HOMO/LUMO levels and assess charge-carrier mobility .
Q. What strategies resolve discrepancies in purity assessments between CHN analysis and HPLC?
Q. Can this compound serve as a precursor for functionalized derivatives in drug discovery?
The amine group allows for:
- Buchwald-Hartwig amination : Introduce heterocyclic or alkyl substituents.
- Suzuki-Miyaura cross-coupling : Attach bioactive moieties (e.g., boronic esters) to the biphenyl system. Monitor steric effects from the dimethylfluorene group, which may hinder reactivity at the para position .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data?
- Batch variability : Trace solvent retention (e.g., ethyl acetate) during purification can lower observed melting points. Dry samples under vacuum (24 h) before analysis.
- Polymorphism : Recrystallize from different solvents (toluene vs. DCM) to assess crystalline forms.
Cross-validate data with independent characterization (e.g., X-ray crystallography) if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
